molecular formula C8H3F7O3S B1446080 2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate CAS No. 1446016-79-0

2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate

Cat. No.: B1446080
CAS No.: 1446016-79-0
M. Wt: 312.16 g/mol
InChI Key: ANAUWUJJJCCVHU-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate is a fluorinated organic compound known for its unique chemical properties. The presence of both fluoro and trifluoromethyl groups makes it a valuable building block in various chemical syntheses. This compound is particularly significant in the fields of pharmaceuticals, agrochemicals, and materials science due to its ability to introduce fluorine atoms into organic molecules, which can significantly alter their physical, chemical, and biological properties .

Mechanism of Action

Target of Action

It is known that the compound is an organic fluorinated building block , which suggests that it may interact with a variety of biological targets depending on the specific context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the process . The reaction conditions often include low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can produce an arylamine, while reaction with an alcohol can yield an aryl ether .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate is unique due to its combination of fluoro and trifluoromethyl groups, which impart distinct electronic properties to the compound.

Properties

IUPAC Name

[2-fluoro-5-(trifluoromethyl)phenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7O3S/c9-5-2-1-4(7(10,11)12)3-6(5)18-19(16,17)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAUWUJJJCCVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OS(=O)(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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